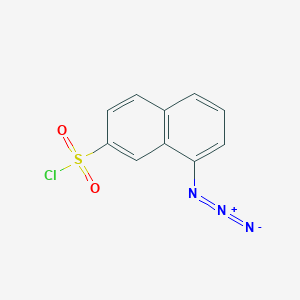

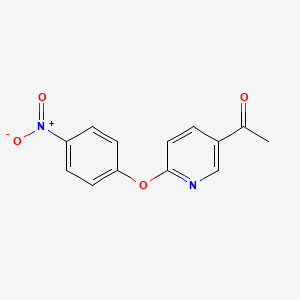

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, also known as NPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPE is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, shows significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).

One-Pot Non-Cyanide Synthesis

The compound is involved in one-pot non-cyanide synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, which may be regarded as a non-cyanide method for the synthesis of 3-cyanoisoquinolines (Kopchuk et al., 2017).

Catalytic Behavior in Ethylene Reactivity

1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone, a related compound, is used in synthesizing iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, showing good catalytic activities for ethylene reactivity (Sun et al., 2007).

Synthesis of Bromo-Pyridinyl Ethanones

The synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone has been achieved using 2,5-dibromo-pyridine as the starting material, indicating its potential in organic synthesis (Jin, 2015).

Fungicidal Activity

The compound (Z)-1-(6-(4-nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime and its derivatives have shown moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).

Corrosion Inhibition

Compounds like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone have been studied as corrosion inhibitors for carbon steel in acidic environments, acting as mixed (cathodic/anodic) inhibitors (Hegazy et al., 2012).

Antiviral Activity

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a related compound, has shown promise as a starting material for synthesizing heterocyclic compounds with potential antiviral activity (Attaby et al., 2006).

Fluorescence and Photophysical Properties

Compounds incorporating pyridine and/or fluorene moieties derived from 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone have been developed, showing strong blue-green fluorescence emission and potential applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).

Synthesis of Polyimides

The synthesis of novel pyridine-containing diamines from 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone derivatives has been a focus for creating new polyimides with excellent thermal stability and mechanical properties (Yan et al., 2011; Wang et al., 2007)(Wang, Li, Gong, Zhang, & Ma, 2007).

Propiedades

IUPAC Name |

1-[6-(4-nitrophenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c1-9(16)10-2-7-13(14-8-10)19-12-5-3-11(4-6-12)15(17)18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGKWONXCWCUSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)

![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)